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Compound of Interest

Compound Name: 2-Bromo-6-ethoxyphenol

CAS No.: 187961-35-9

Cat. No.: B067410

Get Quote

Executive Summary: The "Ortho-Ortho" Advantage
2-Bromo-6-ethoxyphenol (CAS: 56315-36-9) represents a specialized "privileged fragment" in

modern medicinal chemistry. Unlike its ubiquitous cousin 2-bromo-6-methoxyphenol (6-

bromoguaiacol), the ethoxy variant offers a distinct physicochemical profile that is critical for

Structure-Activity Relationship (SAR) exploration.

This molecule is defined by its dense functionalization pattern:

Phenolic -OH: A hydrogen bond donor (HBD) and handle for O-alkylation.

Ethoxy Group (-OEt): Provides increased steric bulk and lipophilicity (LogP modulation)

compared to methoxy groups, often used to fill hydrophobic pockets in kinases and GPCRs.

Bromine (-Br): A versatile handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald)

or halogen bonding interactions.

This guide details the protocols for handling, protecting, and transforming this scaffold into

bioactive clinical candidates, specifically targeting kinase inhibitors and anti-inflammatory
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agents.

Physicochemical Profile & SAR Utility
Before initiating synthesis, it is crucial to understand why this scaffold is selected over others.

Table 1: Comparative Scaffold Properties
Property

2-Bromo-6-
ethoxyphenol

2-Bromo-6-
methoxyphenol

Impact on Drug
Design

Steric Bulk (A-Value) High (Ethoxy) Moderate (Methoxy)

Ethoxy can induce

atropisomerism in

biaryls or fill larger

hydrophobic pockets.

Lipophilicity (cLogP) ~2.9 ~2.4

Higher LogP improves

membrane

permeability but

decreases solubility.

Electronic Effect
Electron Donating

(+M)

Electron Donating

(+M)

Activates ring for

electrophilic aromatic

substitution;

deactivates Pd-

oxidative addition

slightly.

Metabolic Stability Moderate Low

Ethoxy is susceptible

to O-dealkylation

(CYP450), but slower

than methoxy

demethylation in some

isoforms.

Critical Workflow: From Scaffold to Lead
The utility of 2-Bromo-6-ethoxyphenol relies on a specific sequence of operations to prevent

catalyst poisoning by the free phenol.
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Diagram 1: Synthetic Divergence Pathway
This flowchart illustrates the decision matrix for modifying the scaffold.
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Caption: Strategic workflow for utilizing 2-Bromo-6-ethoxyphenol. Route A is preferred for

kinase inhibitors requiring H-bond donor capacity.

Experimental Protocols
Protocol A: Quality Control & Purification
Rationale: Phenols are prone to oxidation (quinonoid formation), turning the solid pink/brown.

Impurities act as radical scavengers, inhibiting Pd-catalysis.

Materials:

Crude 2-Bromo-6-ethoxyphenol (Commercial or Synthesized).

Solvent: Hexanes/Ethyl Acetate (9:1).

Stationary Phase: Silica Gel (230-400 mesh).

Procedure:

Assessment: Check TLC (20% EtOAc/Hexane). The phenol should appear as a distinct spot

(Rf ~0.4-0.5) under UV. Impurities often trail near the baseline.

Dissolution: Dissolve 1.0 g of compound in minimal DCM.

Filtration: Pass through a short pad of Celite to remove oxidized particulates.
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Column Chromatography: Elute with a gradient of 0%

10% EtOAc in Hexanes.

Storage: Store under Argon at -20°C. Note: The ethoxy group activates the ring, making it

sensitive to light and air.

Protocol B: Protection Strategy (MOM-Ether Synthesis)
Rationale: The free phenol poisons Pd catalysts and competes in base-mediated steps. The

Methoxymethyl (MOM) group is robust for Suzuki conditions and easily removed with mild acid.

Reagents:

2-Bromo-6-ethoxyphenol (1.0 eq)

MOM-Cl (1.2 eq) (Caution: Carcinogen)

DIPEA (1.5 eq)

DCM (Dry, 0.1 M)

Step-by-Step:

Charge a flame-dried flask with 2-Bromo-6-ethoxyphenol and dry DCM under

.

Cool to 0°C. Add DIPEA dropwise.

Add MOM-Cl slowly via syringe (exothermic).

Warm to RT and stir for 4 hours.

Quench: Add sat.

. Extract with DCM.[1]

Yield: Expect >90% conversion. The product (1-bromo-3-ethoxy-2-

(methoxymethoxy)benzene) is now ready for coupling.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b067410/docs?utm_src=pdf-body#application-note-2-bromo-6-ethoxyphenol-in-medicinal-chemistry
https://www.benchchem.com/product/b067410/docs?utm_src=pdf-body#application-note-2-bromo-6-ethoxyphenol-in-medicinal-chemistry
https://www.mdpi.com/2673-9976/35/1/11
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b067410?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol C: Suzuki-Miyaura Cross-Coupling
Rationale: This step installs the biaryl motif common in drug candidates (e.g., p38 MAP kinase

inhibitors). The electron-rich nature of the ring requires a robust ligand.

Reaction Matrix:

Component Choice Reason

Catalyst (5 mol%)
Resists deactivation by

electron-rich aryl bromides.

Ligand dppf (included in precatalyst)
Bidentate ligand prevents Pd

aggregation.

Base (3.0 eq)

Anhydrous mild base

minimizes hydrolysis of

sensitive groups.

Solvent
1,4-Dioxane /

(4:1)

Polarity required for boronic

acid solubility.

Procedure:

Degassing: In a microwave vial, combine the Protected Phenol (1.0 eq), Aryl Boronic Acid

(1.2 eq), and Base.

Add solvents and sparge with Argon for 10 minutes. Critical: Oxygen causes homocoupling.

Add Pd catalyst quickly against a counter-flow of Argon. Cap immediately.

Heating: Heat to 90°C for 12 hours (oil bath) or 100°C for 1 hour (Microwave).

Workup: Filter through Celite, dilute with EtOAc, wash with brine.

Purification: Flash chromatography.

Mechanism of Action & Biological Relevance[2]
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When incorporated into a drug molecule, the 2-bromo-6-ethoxyphenol fragment often

functions through Halogen Bonding or Hydrophobic Filling.

Diagram 2: Pharmacophore Interaction Logic
This diagram visualizes how the molecule interacts within a theoretical protein binding pocket

(e.g., COX-2 or Kinase).
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Caption: Molecular interaction map. The Ethoxy group fills hydrophobic space, while the

Bromine can participate in halogen bonding if retained, or be replaced by an aryl group.

Case Study Insight: COX-2 Selectivity
Research into bromophenol derivatives suggests that the ethoxy substitution (vs. methoxy) can

enhance selectivity for COX-2 over COX-1. The larger ethoxy group exploits the slightly larger

side pocket in the COX-2 active site, whereas the smaller methoxy group fits into both, leading

to lower selectivity [4, 6].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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